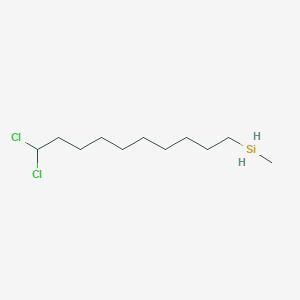

10,10-Dichlorodecyl(methyl)silane

Description

10,10-Dichlorodecyl(methyl)silane (CAS No. 197842-38-9, molecular formula: C₁₅H₃₂Cl₂Si) is a chlorinated organosilane characterized by a decyl (10-carbon) chain substituted with two chlorine atoms at the terminal position and a methyl group bonded to the silicon atom . This structure imparts unique hydrophobic and reactivity properties, making it valuable in applications such as surface modification, polymer crosslinking, and protective coatings. Its long alkyl chain enhances durability in hydrophobic treatments compared to shorter-chain silanes, while the chlorine atoms increase reactivity for covalent bonding with substrates like concrete or polymers .

Properties

IUPAC Name |

10,10-dichlorodecyl(methyl)silane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H24Cl2Si/c1-14-10-8-6-4-2-3-5-7-9-11(12)13/h11H,2-10,14H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVAFBEYDMAJBSB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[SiH2]CCCCCCCCCC(Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H24Cl2Si | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Group Exchange Reactions

The synthesis of methyl dimethoxysilane involves a group exchange between methyl trimethoxysilane () and methyl dichlorosilane () at 30–120°C. This reaction avoids HCl-mediated side reactions by leveraging methoxy and chloro group interchangeability. For 10,10-dichlorodecyl(methyl)silane, a similar mechanism could involve substituting methyl groups with a dichlorodecyl chain. For example:

Here, a lithium reagent () displaces chlorides on methyltrichlorosilane. The absence of direct experimental data necessitates extrapolation from analogous systems, where reaction yields stabilize at 60–90% within 41–99°C.

Hydrosilylation of Chlorinated Alkenes

Hydrosilylation of 10,10-dichlorodec-1-ene with methylsilane () in the presence of a platinum catalyst offers another potential route:

Reaction Optimization and Parameter Sensitivity

Temperature and Residence Time

Data from methyl dimethoxysilane synthesis highlight temperature’s role in yield optimization:

| Reaction Temperature (°C) | Yield Range (%) |

|---|---|

| 30–40 | 50–60 |

| 41–99 | 60–90 |

| 100–120 | 55–70 |

For a dichlorodecyl variant, milder temperatures (40–80°C) may balance reactivity and thermal stability of the long-chain alkyl group. Prolonged residence times in vertically packed reactors (tower-to-diameter ratios of 15:1–30:1) could enhance contact between hydrophobic reactants.

Feed Ratios and Stoichiometry

In chloromethyl methyl dimethoxysilane synthesis, optimal feed ratios of chloromethylmethyldichlorsilane to trimethyl orthoformate (1:2–2.5 mol/mol) maximize yields. Adapting this to this compound suggests:

Excess organolithium reagent ensures complete substitution of chlorides, while minimizing side reactions like Wurtz coupling.

Separation and Purification Techniques

Fractional Distillation

The boiling point of this compound is estimated to exceed 200°C due to its long alkyl chain. Continuous distillation, as described for methyl dimethoxysilane, would separate high-boiling products (>160°C) from low-boiling byproducts (e.g., , bp: −24°C). A multi-stage distillation column with a reflux ratio of 5:1 could achieve >95% purity.

Solvent-Free Processing

Challenges and Byproduct Management

Chloride Disproportionation

Side reactions such as:

could occur if reaction temperatures exceed 100°C. Implementing real-time GC-MS monitoring, as in Example 7, would enable rapid adjustment of feed rates and temperatures.

Hydrolysis Sensitivity

The dichlorodecyl chain’s hydrophobicity reduces hydrolysis risks compared to methoxysilanes. However, trace moisture must be controlled (<10 ppm) using molecular sieves or inert gas blankets.

Industrial Scalability Considerations

Chemical Reactions Analysis

Types of Reactions: 10,10-Dichlorodecyl(methyl)silane undergoes several types of chemical reactions, including:

Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles such as alcohols, amines, or thiols.

Hydrolysis: In the presence of water, the compound can hydrolyze to form silanols and hydrochloric acid.

Oxidation: The methyl group can be oxidized to form silanols or siloxanes.

Common Reagents and Conditions:

Substitution: Alcohols (e.g., methanol, ethanol), amines (e.g., ammonia, primary amines), thiols (e.g., thiophenol) under mild conditions.

Hydrolysis: Water or aqueous solutions under acidic or basic conditions.

Oxidation: Oxidizing agents such as hydrogen peroxide or peracids.

Major Products:

Substitution: Alkoxysilanes, aminosilanes, or thiolsilanes.

Hydrolysis: Silanols and hydrochloric acid.

Oxidation: Silanols or siloxanes.

Scientific Research Applications

Chemistry: 10,10-Dichlorodecyl(methyl)silane is used as a precursor in the synthesis of various organosilicon compounds. It is also employed in the preparation of silane coupling agents, which are used to enhance the adhesion between organic and inorganic materials.

Biology: In biological research, this compound can be used to modify surfaces of biomaterials to improve biocompatibility and reduce protein adsorption.

Medicine: While direct medical applications are limited, derivatives of this compound are explored for drug delivery systems and as part of diagnostic tools due to their ability to form stable, biocompatible coatings.

Industry: In the industrial sector, this compound is used in the production of silicone-based lubricants, sealants, and adhesives. It is also employed in the manufacture of specialty polymers and resins.

Mechanism of Action

The effects of 10,10-Dichlorodecyl(methyl)silane are primarily due to its ability to form strong bonds with various substrates. The silicon atom can form stable bonds with oxygen, carbon, and other elements, making it a versatile compound in surface modification and material science. The chlorine atoms provide reactive sites for further chemical modifications, allowing the compound to be tailored for specific applications.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 10,10-Dichlorodecyl(methyl)silane with structurally or functionally related silanes, emphasizing molecular features, applications, and key distinctions:

Key Findings:

Chain Length and Hydrophobicity :

- This compound ’s decyl chain provides superior hydrophobicity and film-forming ability compared to shorter-chain analogs like dichlorodimethylsilane . However, trichlorooctadecylsilane (18-carbon chain) offers even greater hydrophobicity but is less reactive due to steric hindrance .

Reactivity and Bonding: Dichlorinated silanes (e.g., this compound and dichlorodimethylsilane) exhibit higher reactivity than non-chlorinated analogs, enabling covalent bonding with hydroxyl-rich surfaces (e.g., concrete or glass) . The terminal dichloro substitution in the decyl chain allows deeper penetration into substrates .

Safety and Handling :

- Smaller silanes like dichloromethylsilane (CAS 75-54-7) require stringent safety measures due to high volatility and acute toxicity, whereas the longer-chain This compound poses lower inhalation risks but requires precautions during disposal .

Industrial Use :

- Dichlorodimethylsilane is a cornerstone in silicone production, while This compound is tailored for specialized coatings and silane-crosslinked polyethylene (Si-XLPE) in cable insulation .

Research and Regulatory Considerations

- Synthesis : this compound is synthesized via alkylation of dichloromethylsilane or hydrosilylation of chlorinated alkenes, similar to methods described for dichlorodiphenylsilane derivatives .

- Regulatory Status : Chlorinated silanes are subject to significant new use regulations (SNURs) under the U.S. EPA, particularly regarding workplace exposure limits and disposal protocols .

Q & A

Basic Research Questions

Q. What are the optimal laboratory-scale synthesis routes for 10,10-Dichlorodecyl(methyl)silane, and how can purity be ensured?

- Methodological Answer : Synthesis typically involves chlorination of decyl(methyl)silane precursors under anhydrous conditions. A Schlenk line or glovebox is recommended to prevent hydrolysis . Purification via fractional distillation (boiling point ~394–395°C, extrapolated from analogous silanes ) followed by GC-MS analysis ensures >95% purity. Moisture-sensitive intermediates require inert gas flushing (e.g., argon) during handling .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ²⁹Si) identifies structural features, with ²⁹Si NMR being critical for confirming silane bonding environments . Fourier-Transform Infrared (FTIR) spectroscopy detects Si-Cl stretching vibrations (~480–520 cm⁻¹) and Si-C bonds (~750 cm⁻¹). Mass spectrometry (MS) validates molecular weight and fragmentation patterns .

Q. How does this compound’s hydrolytic stability impact experimental design?

- Methodological Answer : Hydrolysis of Si-Cl bonds generates HCl and silanols, necessitating strict moisture control. Pre-experiment drying of solvents (e.g., molecular sieves) and substrates is critical. Kinetic studies under controlled humidity (e.g., 0–60% RH) using quartz crystal microbalance (QCM) can quantify hydrolysis rates .

Advanced Research Questions

Q. What computational methods can predict the reactivity of this compound in surface functionalization reactions?

- Methodological Answer : Density Functional Theory (DFT) simulations model adsorption energies and reaction pathways on substrates like silica or metals. Parameters include bond dissociation energies (Si-Cl: ~439 kJ/mol) and steric effects from the decyl chain . Coupling computational results with X-ray Photoelectron Spectroscopy (XPS) validates surface bonding configurations .

Q. How can factorial design optimize reaction conditions for grafting this compound onto nanoparticles?

- Methodological Answer : A 2³ factorial design evaluates temperature (25–80°C), solvent polarity (toluene vs. THF), and catalyst loading (0.1–1 mol%). Response variables include grafting density (measured via TGA) and colloidal stability (DLS). Interaction effects between variables are analyzed using ANOVA .

Q. What strategies resolve contradictions in reported reactivity data for this compound?

- Methodological Answer : Discrepancies in reaction yields or byproduct profiles may arise from trace moisture or solvent impurities. Systematic replication studies under standardized conditions (e.g., Karl Fischer titration for water content) isolate variables. Meta-analyses of published datasets should account for measurement techniques (e.g., NMR integration vs. chromatographic area%) .

Q. How do competing reaction pathways (e.g., disproportionation vs. condensation) influence the functionalization efficiency of this compound?

- Methodological Answer : In situ Raman spectroscopy tracks Si-Cl consumption and siloxane (Si-O-Si) formation. Kinetic isotope effects (e.g., D₂O vs. H₂O) distinguish hydrolysis mechanisms. Competitive pathways are quantified using Arrhenius plots derived from variable-temperature experiments .

Data Analysis and Reporting

Q. What statistical methods are appropriate for analyzing variability in silane grafting experiments?

- Methodological Answer : Standard deviation and confidence intervals (95% CI) assess reproducibility. Outliers are identified via Grubbs’ test. For non-normal distributions (e.g., grafting density on heterogeneous surfaces), non-parametric tests like Mann-Whitney U are recommended .

Q. How should researchers document synthetic procedures to ensure reproducibility?

- Methodological Answer : Protocols must specify stoichiometry, catalyst type, reaction time, and purification steps. Reporting adherence to FAIR principles (Findable, Accessible, Interoperable, Reusable) enhances transparency. Example: "Silane (5 mmol) was added dropwise to SiO₂ nanoparticles (1 g) in dry toluene under N₂, stirred at 60°C for 24 h" .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.